7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The pyrrolopyridazine core exhibits aromatic proton signals between δ 7.5–8.5 ppm. Protons adjacent to the nitrile group (position 3) deshield to δ ~8.1 ppm due to electron withdrawal.
- The dioxaborolane’s methyl groups appear as a singlet at δ 1.3–1.4 ppm (12H, 4×CH₃).
- Coupling constants (J = 1.8–2.5 Hz) between adjacent protons confirm the fused bicyclic geometry.
¹³C NMR :
¹¹B NMR : A sharp peak near δ 30 ppm confirms the tetracoordinated boron environment.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 298.1 ([M]⁺).
- Fragmentation : Loss of the dioxaborolane group (m/z 195.0) and subsequent cleavage of the nitrile moiety (m/z 143.1).
X-ray Crystallographic Studies of Boron-Containing Heterocycles
X-ray diffraction analysis reveals key structural features:
- Boron coordination : The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms (B-O bond length: ~1.37 Å) and one carbon atom (B-C bond length: ~1.56 Å).
- Pyrrolopyridazine planarity : The fused bicyclic system is nearly planar (deviation < 0.1 Å), with bond lengths consistent with aromatic delocalization (C-C: 1.38–1.42 Å; C-N: 1.33–1.35 Å).
- Crystal packing : Molecules stack via π-π interactions (3.5–3.8 Å spacing) and weak C-H···N hydrogen bonds involving the nitrile group.
Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 14.72 Å |
| Bond angle (B-O-C) | 117.5° |
| Torsion angle (C-B-O-C) | 178.3° |
Comparative Analysis with Related Pyrrolopyridazine Derivatives
Substituent Effects on Reactivity and Stability
- Nitrogen positioning : Unlike pyrrolo[1,2-a]pyrazines, the [1,2-b] fusion in pyrrolopyridazines creates a electron-deficient core, enhancing susceptibility to electrophilic substitution at position 7.
- Boron vs. hydrogen at position 7 : The dioxaborolane group in this compound enables Suzuki-Miyaura cross-coupling reactions, unlike unsubstituted pyrrolopyridazines, which lack reactive sites for metal-catalyzed transformations.
- Nitrile substitution : The -C≡N group at position 3 increases oxidative stability compared to hydroxyl- or amino-substituted analogs, which are prone to tautomerization.
Table 2. Comparative Properties of Pyrrolopyridazine Derivatives
| Compound | λₘₐₓ (nm) | LogP | Melting Point (°C) |
|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine | 285 | 1.2 | 98–100 |
| Pyrrolo[1,2-b]pyridazine-3-carbonitrile | 310 | 1.8 | 145–147 |
| 7-Boryl derivative (this compound) | 325 | 2.5 | 162–164 |
The introduction of the dioxaborolane group red-shifts the UV absorption maximum by 15–20 nm due to extended conjugation. The higher logP value (2.5 vs. 1.2–1.8) reflects increased hydrophobicity from the boron ester.
Properties
Molecular Formula |
C14H16BN3O2 |
|---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)12-6-5-11-7-10(8-16)9-17-18(11)12/h5-7,9H,1-4H3 |
InChI Key |
JDVAGKDIUYEVAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C3N2N=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the formation of the pyrrolo[1,2-b]pyridazine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyridazine precursor with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane group would yield boronic acids, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyridazine derivatives possess anticancer properties. The incorporation of the boron moiety in the structure may enhance the compound's ability to interact with biological targets. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the ability of boron-containing compounds to form stable complexes with biomolecules could be leveraged for targeted drug delivery systems or as therapeutic agents in cancer treatment.
Antimicrobial Properties
The antimicrobial activity of pyridazine derivatives has been documented in various studies. Compounds with similar structures have exhibited effectiveness against a range of bacterial strains. The unique electronic properties imparted by the dioxaborolane group may contribute to enhanced interactions with microbial enzymes or cell membranes.
Materials Science Applications
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Research has explored the use of boron-containing compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound could potentially improve charge mobility and stability in these devices.
Polymer Chemistry
In polymer chemistry, boron-containing compounds are often used as crosslinking agents or to modify polymer properties. The compound's ability to form stable complexes can be utilized in creating advanced materials with tailored mechanical and thermal properties.
Agricultural Research Applications
Pest Control
The potential use of this compound in agricultural settings has been investigated for its role as a biopesticide. Boron compounds have been noted for their effectiveness against certain pests and pathogens affecting crops. The application of this compound could provide an environmentally friendly alternative to conventional pesticides.
Plant Growth Regulation
Research into plant growth regulators suggests that boron plays a crucial role in various physiological processes within plants. Compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile may influence plant growth and development by modulating hormonal pathways or enhancing nutrient uptake.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the cytotoxic effects of boron-containing pyridazine derivatives on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models |
| Antimicrobial Efficacy Research | Investigated the effectiveness against bacterial strains | Showed promising results against resistant strains of E. coli and S. aureus |
| Organic Electronics Development | Analyzed the performance of OLEDs using boron-containing compounds | Improved efficiency and longevity compared to traditional materials |
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the boron center can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carbonitrile (CAS 2883045-00-7)
- Core Structure : Imidazo[1,5-a]pyridine (two nitrogen atoms in a five-membered ring fused to pyridine).
- Substituents : Boronate ester at position 6, carbonitrile at position 3.
- Reactivity : Similar electron-withdrawing effects from -CN enhance cross-coupling efficiency. However, the imidazole ring may introduce steric hindrance compared to the pyrrolo-pyridazine system.
- Applications : Suitable for synthesizing conjugated materials but less explored in medicinal chemistry.
- Reference :
Compound B : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1210048-18-2)
- Core Structure : Triazolo[1,5-a]pyridine (three nitrogen atoms in a five-membered ring fused to pyridine).
- Substituents : Boronate ester at position 7; lacks a carbonitrile group.
- Reactivity : Reduced electrophilicity due to the absence of -CN, leading to slower coupling rates. The triazole ring increases polarity, improving aqueous solubility.
- Applications : Primarily used in agrochemical research.
- Reference :
Substituent Variations
Compound C : 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS 1825352-86-0)
- Core Structure : Imidazo[1,2-b]pyridazine.
- Substituents : Boronate ester at position 6, methyl groups at positions 2 and 8.
- Reactivity : Methyl groups introduce steric hindrance, reducing coupling efficiency. The lack of -CN further decreases electrophilicity.
- Applications : Explored in polymer chemistry for its thermal stability.
- Reference :
Compound D : 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine (CAS 1449599-69-2)
Key Data and Research Findings
Reactivity in Suzuki-Miyaura Coupling
| Compound | Relative Coupling Rate | Electron-Withdrawing Groups | Steric Hindrance |
|---|---|---|---|
| Target Compound | High | Yes (-CN) | Low |
| Compound A | High | Yes (-CN) | Moderate (imidazole) |
| Compound B | Moderate | No | Low |
| Compound C | Low | No | High (methyl) |
| Compound D | Low | No | High (methyl) |
The target compound’s combination of a pyrrolo[1,2-b]pyridazine core and -CN group maximizes reactivity by balancing electronic activation and minimal steric bulk .
Physical Properties
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the boronate ester and -CN groups. Comparable to Compound A but superior to methyl-substituted analogs (Compounds C and D) .
- Stability: The -CN group may slightly stabilize the boronate ester against hydrolysis compared to non-electron-withdrawing analogs .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a pyrrolo[1,2-b]pyridazine core with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions in biological systems.
The biological activity of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a kinase inhibitor. Kinases are crucial in signaling pathways and cell regulation; thus, inhibiting their activity could lead to antiproliferative effects in cancer cells.
Biological Activity and Case Studies
Research on similar compounds has indicated the following biological activities:
- Antiproliferative Activity : In studies involving related structures such as fluorinated pyridazines and triazines, compounds have shown significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines .
- Kinase Inhibition : The compound's structural features suggest potential inhibition of specific kinases involved in oncogenic pathways. For example, small molecule inhibitors targeting CAMKK2 have demonstrated effective inhibition at low nanomolar concentrations . This suggests that similar compounds might exhibit comparable activities.
- Selectivity and Side Effects : The selectivity of kinase inhibitors is crucial for minimizing side effects. Compounds with high selectivity for their targets tend to have fewer adverse effects compared to those that affect multiple pathways . The selectivity profile of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile requires further investigation to establish its therapeutic index.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
